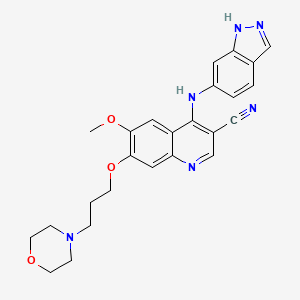

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Vue d'ensemble

Description

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific proteins involved in cancer pathways.

Méthodes De Préparation

The synthesis of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:

Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.

Functionalization: Introduction of the methoxy group at the 6-position and the morpholinopropoxy group at the 7-position.

Indazole Attachment: The indazole moiety is introduced through nucleophilic substitution reactions.

Final Coupling: The amino group is coupled with the quinoline core to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Analyse Des Réactions Chimiques

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and indazole moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme D'action

The mechanism of action of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves its binding to specific molecular targets, such as mutant KRAS proteins. This binding can inhibit the activity of these proteins, thereby disrupting cancer cell signaling pathways and leading to cell death . The compound’s structure allows it to form covalent bonds with cysteine residues in the target proteins, enhancing its inhibitory effects.

Comparaison Avec Des Composés Similaires

Similar compounds include other quinoline derivatives and indazole-based molecules. Compared to these, 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer enhanced binding affinity and selectivity for mutant KRAS proteins . Other similar compounds include:

Quinolinylmethyl Compounds: Known for their broad-spectrum biological activities.

Indazole Derivatives: Studied for their anti-inflammatory and anticancer properties.

Activité Biologique

The compound 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological profile.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Quinoline with substitutions at positions 4, 6, 7, and 3-carbonitrile.

- Functional Groups :

- Indazole moiety at position 4.

- Methoxy group at position 6.

- Morpholinopropoxy group at position 7.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The PI3K/Akt signaling pathway , often deregulated in cancers, is a primary target for such compounds. For instance, derivatives related to the indazole scaffold have shown promising results as selective inhibitors of the PI3K isoform, which is crucial in tumor growth and survival .

In a study assessing the biological activity of various quinoline derivatives, it was found that modifications at the C(3) and C(7) positions significantly influenced their inhibitory effects on cancer cell lines. The compound was noted for its ability to inhibit proliferation in several cancer models, demonstrating IC50 values in the low nanomolar range against specific cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, quinoline derivatives have been evaluated for antimicrobial activity. The compound was tested against various pathogens, including protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei, showing notable inhibitory effects. The selectivity index (SI) was calculated to assess the ratio of cytotoxicity against human cells versus antiparasitic activity .

The proposed mechanism of action involves multiple pathways:

- Inhibition of PI3K : By targeting the PI3K/Akt pathway, the compound disrupts critical signaling involved in cell survival and proliferation .

- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .

- Antiparasitic Mechanism : The interaction with specific targets within protozoan cells has been hypothesized to involve disruption of metabolic processes essential for parasite survival .

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines (e.g., breast and colon cancer), with a marked increase in apoptosis markers.

- Protozoan Inhibition : In a series of experiments, the compound exhibited potent activity against P. falciparum with an IC50 value significantly lower than that of traditional antimalarial drugs, indicating potential use as a new therapeutic agent against malaria .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.05 | N/A |

| Anticancer | HCT116 (Colon Cancer) | 0.03 | N/A |

| Antimalarial | Plasmodium falciparum | 0.01 | >100 |

| Antiprotozoal | Trypanosoma brucei | 0.02 | >50 |

Propriétés

IUPAC Name |

4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITJETIJBGFZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436499 | |

| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263170-58-7 | |

| Record name | 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.